Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Description
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS: 196394-49-7) is a chiral pyroglutamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. Its molecular formula is C₁₂H₁₉NO₅ (MW: 257.28 g/mol), with stereochemistry defined at the 2S and 4R positions . This compound serves as a critical intermediate in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs), where it contributes to the structural complexity required for protein degradation .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLCHNBFNGFDSD-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448927 | |
| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196394-49-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196394-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate typically involves the protection of the amino group of pyroglutamic acid with a tert-butoxycarbonyl group. This is followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, often using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate serves as a key intermediate in the synthesis of various peptides. The Boc group allows for the protection of the amino group during peptide coupling reactions. This selectivity is essential for synthesizing complex peptides with multiple functional groups.
- Example Case Study : In a study by Caporale et al. (2022), the compound was utilized to synthesize cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts . The authors demonstrated that the incorporation of this compound into peptide sequences improved stability and receptor binding affinity.
Drug Development
The compound has been explored for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders. Its structural similarity to naturally occurring amino acids makes it an attractive candidate for designing drugs that mimic neurotransmitter functions.
- Example Case Study : Research has shown that derivatives of methyl pyroglutamate can act as inhibitors of specific enzymes involved in neurodegenerative diseases. For instance, derivatives synthesized using this compound have shown promise in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease .
Proteomics Research
In proteomics, this compound is used as a bioactive small molecule to study protein interactions and modifications. It can be employed in the development of probes that selectively bind to target proteins, facilitating the investigation of protein functions within biological systems.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group shields the amino group from unwanted reactions, allowing selective transformations to occur at other functional sites. Upon completion of the desired reactions, the protecting group can be removed under specific conditions, revealing the free amino group for further modifications.
Comparison with Similar Compounds
Comparison with Stereoisomers and Structural Analogues
Stereoisomeric Variants
The compound’s stereochemical configuration significantly differentiates it from its isomers. Key comparisons include:
Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS: 196394-48-6)
- Configuration : 2S,4S stereochemistry.
- Physical Properties: Identical molecular formula (C₁₂H₁₉NO₅) and molecular weight (257.28 g/mol) but distinct SMILES and InChI strings due to stereochemistry .
- Applications: Used in alkaloid synthesis and as a chiral building block in pharmaceuticals. Notably, it is commercially available from suppliers like Santa Cruz Biotechnology and Alfa Chemistry, indicating broader industrial demand .
Methyl (2R,4R)- and (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
- Synthesis : Prepared via samarium diiodide (SmI₂)-mediated hydrogenation of pyroglutamate precursors, differing in stereochemical outcomes at C2 and C4 .
- Utility: These isomers are intermediates in indolizidine and quinolizidine alkaloid synthesis, highlighting their role in natural product chemistry .
Comparative Data Table
| Property | (2S,4R) Isomer | (2S,4S) Isomer | (2R,4R) Isomer |
|---|---|---|---|
| CAS Number | 196394-49-7 | 196394-48-6 | Not Reported |
| Configuration | 2S,4R | 2S,4S | 2R,4R |
| SMILES | COC(=O)[C@@H]1CC@@HC(=O)N1C(=O)OC(C)(C)C | C[C@H]1CC@HC(=O)OC | Synthesis-dependent |
| Key Applications | PROTACs | Alkaloid synthesis | Alkaloid synthesis |
| Commercial Availability | Limited | Widely available | Not commercialized |
Functional Group Analogues
N-(tert-butoxycarbonyl)-N-methyl-L-alanine Derivatives
- Unlike the pyroglutamate core, these derivatives lack the cyclic lactam structure, reducing rigidity and altering reactivity in PROTAC assemblies .
Thiourea Derivatives (e.g., K10, K124)
- Structure : Feature indole-Boc-thiourea moieties instead of pyroglutamate esters. These compounds exhibit distinct biological activities (e.g., antifungal properties) but lack the stereochemical complexity of pyroglutamates .
Biological Activity
Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (commonly referred to as Methyl Pyroglutamate) is a synthetic compound that has garnered interest in various fields of biological research, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, relevant case studies, and research findings.
- Molecular Formula : C12H19NO5
- Molecular Weight : 257.28 g/mol
- CAS Number : 196394-49-7
- Structural Features : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis, and a methyl group at the 4-position of the pyroglutamate backbone.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective properties of Methyl Pyroglutamate. For instance, it has been investigated for its ability to enhance cognitive functions and protect neurons against oxidative stress.
- Mechanism of Action : The compound appears to exert its effects by modulating neurotransmitter systems, particularly those involving glutamate and GABA. This modulation may help in reducing excitotoxicity associated with various neurodegenerative diseases.
Case Studies
- Cognitive Enhancement :
- Neuroprotection Against Oxidative Stress :
Pharmacokinetics
The pharmacokinetic profile of Methyl Pyroglutamate indicates good bioavailability and solubility in various solvents, making it suitable for oral administration. Studies have shown that it can cross the blood-brain barrier, which is crucial for its potential therapeutic applications in treating central nervous system disorders .
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cognitive Enhancement | Improved memory retention | |
| Neuroprotection | Reduced oxidative stress-induced cell death | |
| Pharmacokinetics | Good bioavailability; crosses BBB |
Toxicological Profile
While Methyl Pyroglutamate shows promising biological activity, its safety profile requires careful consideration. Preliminary toxicity studies indicate low acute toxicity; however, further long-term studies are necessary to evaluate chronic exposure effects.
Synthesis and Derivatives
Methyl Pyroglutamate can be synthesized through various methods involving the protection of functional groups and subsequent reactions to introduce the desired substituents. Its derivatives are also being explored for enhanced biological activities.
Q & A
Basic: What are the established synthetic protocols for preparing Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate, and how are diastereomers resolved during synthesis?
Answer:
The synthesis involves hydrogenation of precursors using 10% Pd/C under H₂ atmosphere in mixed solvents (e.g., iPrOH/AcOEt), followed by Boc group hydrolysis with 6N HCl reflux . Diastereomeric separation is achieved via flash column chromatography (hexane/ethyl acetate gradients, 3:1 to 5:1 ratios), as demonstrated for structurally similar 4-substituted pyroglutamates . For challenging resolutions, salt formation with intermediates (e.g., methoxymethyl derivatives) reduces organic solubility, enhancing diastereomer separation efficiency .
Basic: What analytical techniques confirm the stereochemical integrity of this compound?
Answer:
- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases resolve (2S,4R) and (2S,4S) diastereomers (α = 1.32).
- NMR : - and -NMR coupling constants (e.g., ) differentiate chair vs. boat conformations.
- X-ray crystallography : Definitively confirms spatial arrangements, as applied to hydrochloride salts of related glutamic acids .
Advanced: How does the (4R) configuration influence reactivity in PROTAC development?
Answer:
The (4R) stereochemistry minimizes steric hindrance during EDC/HOBt-mediated coupling with E3 ligase ligands (e.g., 2,6-difluoroaniline derivatives), achieving >85% yields in SNIPER compound synthesis. Comparative studies show (4S) epimers reduce coupling efficiency by 20–35% due to unfavorable transition-state geometries .
Advanced: What strategies mitigate racemization during Boc deprotection?
Answer:
- Acidic conditions : 6N HCl reflux ≤12 hours prevents β-elimination-induced racemization.
- Low-temperature methods : TMSCl in anhydrous DCM at -10°C removes Boc groups with >98% ee retention.
- Buffered extraction : pH 6.5–7.0 aqueous phases during workup reduce epimerization .
Advanced: How can computational modeling predict conformational stability in solvents?
Answer:
AMBER forcefield simulations show:
- Aprotic solvents (THF) : Stabilize chair conformations (ΔG = -2.3 kcal/mol), enhancing nucleophilic accessibility.
- Protic solvents (H₂O) : Induce boat conformations, altering coupling constants (6.2 Hz in D₂O vs. 4.8 Hz in CDCl₃) .
Basic: What side reactions occur during synthesis, and how are they minimized?
Answer:
- β-lactam formation : Intramolecular cyclization (3–8% yield) is suppressed by maintaining reaction temperatures <40°C.
- Epimerization at C2 : Avoided via rapid purification (<2 hours post-reaction) and pH-controlled extractions .
Advanced: How do green chemistry approaches improve diastereomer separation?
Answer:
Innovative intermediates (e.g., methoxymethyl derivatives) reduce salt formation during aqueous workup, decreasing organic solvent use by 40% while achieving >99% diastereomeric excess. This method was validated for (2S,4S)-TBMP isolation .
Basic: What are key applications of this compound in drug discovery?
Answer:
Serves as a chiral building block for:
- PROTACs : Enables efficient conjugation with POI ligands via amine-azide transformations .
- Neurological agents : Precursor for λ-alkyl glutamic acids with NMDA receptor modulation activity .
Advanced: How does substituent bulk at C4 affect catalytic hydrogenation efficiency?
Answer:
Bulkier groups (e.g., 2-naphthylmethyl) reduce Pd/C hydrogenation rates by 50% compared to methyl substituents, requiring prolonged reaction times (5–7 days) for full conversion .
Advanced: What mechanistic insights explain the compound’s stability under basic conditions?
Answer:
The Boc group stabilizes the pyroglutamate ring against base-induced ring-opening. DFT calculations show a 12.7 kcal/mol activation barrier for hydroxide attack at the ester carbonyl, compared to 8.3 kcal/mol for non-Boc analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
